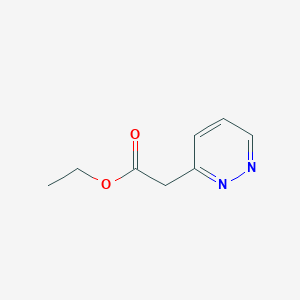

Ethyl 2-(pyridazin-3-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(pyridazin-3-yl)acetate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse chimique

Ethyl 2-(pyridazin-3-yl)acetate est un composé chimique avec le numéro CAS : 1260885-52-6 . Il est utilisé dans divers domaines de la recherche, y compris la synthèse chimique . Sa structure et ses propriétés uniques en font un composé précieux dans la synthèse de molécules plus complexes.

Découverte de médicaments

Le cycle pyridazine, qui fait partie de la molécule d’this compound, possède des propriétés physicochimiques uniques qui sont importantes dans les interactions médicament-cible . Ces propriétés contribuent à des applications uniques en reconnaissance moléculaire, tandis que la polarité inhérente, les faibles effets inhibiteurs du cytochrome P450 et le potentiel de réduire l’interaction d’une molécule avec le canal potassique hERG cardiaque ajoutent une valeur supplémentaire à la découverte et au développement de médicaments .

Applications pharmaceutiques

Le cycle pyridazine se retrouve dans plusieurs médicaments approuvés par la FDA . Par exemple, l’antagoniste du récepteur de l’hormone de libération des gonadotrophines relugolix et l’inhibiteur allostérique de la tyrosine kinase 2 deucravacitinib sont deux médicaments approuvés par la FDA qui intègrent un cycle pyridazine .

Reconnaissance moléculaire

Le cycle pyridazine est doté de propriétés physicochimiques uniques, caractérisées par une faible basicité, un moment dipolaire élevé qui sous-tend les interactions d’empilement π-π et une capacité de liaison hydrogène robuste et double . Ces propriétés contribuent à des applications uniques en reconnaissance moléculaire .

Science des matériaux

L’this compound peut également être utilisé dans la recherche en science des matériaux . Ses propriétés uniques peuvent être exploitées dans le développement de nouveaux matériaux présentant des caractéristiques spécifiques.

Chromatographie

Dans le domaine de la chromatographie, this compound peut être utilisé comme étalon ou comme molécule cible pour le développement et la validation de méthodes .

Activité Biologique

Ethyl 2-(pyridazin-3-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring linked to an ethyl acetate moiety, characterized by the molecular formula and a molecular weight of approximately 166.18 g/mol . The presence of the pyridazine ring is significant as it contributes to the compound's biological activity, making it a "privileged structure" in drug discovery .

Antimicrobial Properties

Research indicates that pyridazine derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that various pyridazine compounds showed activity against both Gram-positive and Gram-negative bacteria . The specific mechanisms often involve interference with bacterial metabolic pathways or enzyme inhibition.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Compounds with similar structures have been shown to interact with specific enzymes involved in cancer cell proliferation . For instance, derivatives of pyridazine have demonstrated the ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Pyridazine derivatives are also noted for their anti-inflammatory activities. These compounds may inhibit pro-inflammatory cytokines or modulate signaling pathways associated with inflammation . this compound's potential in reducing inflammation could be explored further in therapeutic contexts.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors , influencing their activity and leading to therapeutic outcomes. For example, studies have indicated that certain pyridazine derivatives can act as inhibitors for monoamine oxidase (MAO), which is relevant in neurodegenerative diseases .

Research Findings and Case Studies

Several studies have documented the synthesis and biological evaluation of this compound and related compounds:

- Synthesis and Evaluation : A study synthesized various pyridazine derivatives and assessed their biological activities, noting significant antimicrobial and anticancer effects .

- Structure-Activity Relationship (SAR) : Research has focused on the SAR of pyridazine compounds, identifying key structural features that enhance biological activity. For instance, modifications at specific positions on the pyridazine ring have been correlated with increased potency against cancer cell lines .

- In Vivo Studies : Although primarily in vitro studies have been conducted, there is a growing interest in evaluating the in vivo efficacy of this compound in animal models to better understand its therapeutic potential .

Comparative Analysis

| Compound | Biological Activity | IC50 Values | Notes |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | Not specified | Potential interactions with metabolic enzymes |

| Pyridazine Derivative A | Anticancer | 12 µM (PRMT5 inhibitor) | High selectivity for cancer cells |

| Pyridazine Derivative B | Anti-inflammatory | Not specified | Modulates cytokine release |

Propriétés

IUPAC Name |

ethyl 2-pyridazin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-7-4-3-5-9-10-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYJJNIVMQRNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30990960 | |

| Record name | Ethyl (pyridazin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70702-47-5 | |

| Record name | Ethyl (pyridazin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.